1-(3-Phenoxypropyl)pyrrolidin-3-ol
Description
1-(3-Phenoxypropyl)pyrrolidin-3-ol is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 3-phenoxypropyl side chain. Its molecular formula is C₁₃H₁₉NO₂ (molecular weight: 221.30 g/mol).
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(3-phenoxypropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO2/c15-12-7-9-14(11-12)8-4-10-16-13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2 |
InChI Key |
KIUASISHLQHVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(3-Phenoxypropyl)piperidin-3-amine
- Structure : Replaces pyrrolidine with a six-membered piperidine ring and substitutes the hydroxyl group with an amine.
- Molecular Formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol) .
- Functional Group: The amine group increases basicity and hydrogen-bonding capacity compared to the hydroxyl group, which may enhance solubility in acidic environments.
- Status : Discontinued commercially, suggesting challenges in synthesis, stability, or efficacy compared to pyrrolidine-based analogs .
3-(3-Hydroxypropyl)pyridin-4-ol
- Structure : Features a pyridine ring (aromatic, nitrogen-containing) instead of pyrrolidine, with a hydroxypropyl substituent.
- Molecular Formula: C₈H₁₁NO₂ (MW: 153.18 g/mol) .
- Key Differences :
- Aromaticity : Pyridine’s aromatic system confers distinct electronic properties, enhancing resonance stability and altering binding interactions.
- Polarity : The hydroxyl group’s position on the pyridine ring may reduce steric hindrance compared to the pyrrolidine analog.
1-(3-{[(2-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one
- Structure: Includes a chlorophenyl-substituted amine and a ketone (pyrrolidinone) instead of a hydroxyl group.
- Molecular Formula : C₁₅H₂₀ClN₂O₂ (MW: 299.79 g/mol) .
- Key Differences: Substituent Effects: The chlorophenyl group increases lipophilicity and may enhance membrane permeability.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Aromaticity | LogP (Predicted) |
|---|---|---|---|---|
| 1-(3-Phenoxypropyl)pyrrolidin-3-ol | 221.30 | Hydroxyl, Phenoxypropyl | No | ~2.1 |
| 1-(3-Phenoxypropyl)piperidin-3-amine | 234.34 | Amine, Phenoxypropyl | No | ~2.5 |
| 3-(3-Hydroxypropyl)pyridin-4-ol | 153.18 | Hydroxyl, Pyridine | Yes | ~0.8 |
| 1-(3-{[(2-Chlorophenyl)methyl]amino}-propyl)pyrrolidin-2-one | 299.79 | Ketone, Chlorophenyl | No | ~3.2 |
Notes:
- LogP: The phenoxypropyl group in the target compound contributes to moderate lipophilicity (LogP ~2.1), whereas chlorophenyl substitution increases LogP significantly (~3.2) .
- Aromaticity : Pyridine derivatives (e.g., 3-(3-hydroxypropyl)pyridin-4-ol) exhibit higher polarity and lower LogP due to aromatic nitrogen .
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